molecular formula C9H10BrN3O4 B14176879 N-(3-Bromopropyl)-2,4-dinitroaniline CAS No. 918968-48-6

N-(3-Bromopropyl)-2,4-dinitroaniline

Cat. No.: B14176879
CAS No.: 918968-48-6
M. Wt: 304.10 g/mol
InChI Key: DWNNAVLQUMGMNM-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a 3-bromopropyl chain at the aniline nitrogen. Its molecular formula is C₉H₁₀BrN₃O₄, with a molecular weight of 328.10 g/mol. The compound is characterized by the presence of electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity.

Dinitroaniline derivatives, including this compound, are notable for their biological activity, particularly as inhibitors of tubulin polymerization in plants and protozoa. Unlike colchicine or vinblastine derivatives, dinitroanilines exhibit selectivity for non-mammalian tubulin, making them valuable in herbicide and antiparasitic research .

Properties

CAS No.

918968-48-6

Molecular Formula

C9H10BrN3O4

Molecular Weight

304.10 g/mol

IUPAC Name

N-(3-bromopropyl)-2,4-dinitroaniline

InChI

InChI=1S/C9H10BrN3O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5H2

InChI Key

DWNNAVLQUMGMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-2,4-dinitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed

    Nucleophilic Substitution: Products include N-substituted derivatives where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-Bromopropyl)-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-2,4-dinitroaniline involves its interaction with biological molecules through its bromopropyl and dinitroaniline groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dinitroaniline moiety can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-Bromopropyl)-2,4-dinitroaniline with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Nitro Positions Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Bromopropyl chain on N 2,4 328.10 Alkylating agent; tubulin inhibitor (plant/protozoan); potential herbicide/antiparasitic
N-(1-Methylpropyl)-2,4-dinitroaniline 1-Methylpropyl chain on N 2,4 ~265.25 Degradation product in fungal metabolite studies; used in isotopic labeling experiments
N-[3-Triethoxysilylpropyl]-2,4-dinitroaniline Triethoxysilylpropyl chain on N 2,4 403.45 Surface-functionalization agent (e.g., for silicates); enhances material adhesion
2-Bromo-4,6-dinitroaniline Bromine on benzene ring (position 2) 4,6 262.03 Sublimes at 154°C; limited solubility in cold alcohols; used in dye synthesis
N-(3-Morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline Morpholinopropyl chain, trifluoromethyl 2,6 ~437.20 Enhanced solubility due to morpholine; potential bioactive agent for protozoan tubulin
1,3-Dinitrobenzene No alkyl chain; nitro groups on ring 1,3 168.11 Toxic explosive intermediate; detected as environmental contaminant

Key Comparisons:

Substituent Effects on Reactivity and Solubility The 3-bromopropyl chain in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols), unlike derivatives with inert substituents like triethoxysilylpropyl . N-[3-Triethoxysilylpropyl]-2,4-dinitroaniline is tailored for covalent bonding to silica-based materials, whereas the bromopropyl variant is more reactive in organic synthesis . The morpholinopropyl group in N-(3-Morpholinopropyl)-2,6-dinitroaniline improves water solubility, a property absent in the bromopropyl analogue .

Biological Activity Dinitroanilines with alkyl chains (e.g., bromopropyl, morpholinopropyl) exhibit stronger tubulin-binding affinity in plants/protozoa compared to unsubstituted derivatives like 1,3-dinitrobenzene .

Toxicity and Environmental Impact

  • 1,3-Dinitrobenzene is highly toxic and regulated as an environmental contaminant, whereas alkylated dinitroanilines like the target compound are less volatile and more target-specific .

Synthetic Utility The bromopropyl group serves as a versatile intermediate for further functionalization (e.g., forming quaternary ammonium salts), unlike the metabolically stable trifluoromethyl group in N-(3-Morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline .

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